AMMONIUM GLUCONATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

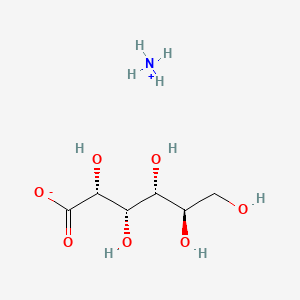

AMMONIUM GLUCONATE is a compound derived from gluconic acid, which is an organic acid with the molecular formula C6H12O7. This compound is formed by the oxidation of glucose and is commonly found in nature, including in fruits, honey, and wine. The monoammonium salt form is particularly useful in various industrial and scientific applications due to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gluconic acid can be synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces gluconolactone and hydrogen peroxide, which spontaneously hydrolyzes to gluconic acid in water . The monoammonium salt is then formed by neutralizing gluconic acid with ammonium hydroxide.

Industrial Production Methods: Industrial production of gluconic acid and its salts typically involves microbial fermentation using various carbon sources containing glucose. This method is favored due to its high yield and efficiency. Advances in fermentation technology, such as the use of genetically modified strains and integrated routes involving cascade hydrolysis, have further improved the production process .

Chemical Reactions Analysis

Types of Reactions: AMMONIUM GLUCONATE undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions are less common but can be achieved using specific reducing agents under controlled conditions.

Substitution: Substitution reactions can occur with various reagents, leading to the formation of different gluconate salts.

Major Products: The major products formed from these reactions include various gluconate salts, such as calcium gluconate, sodium gluconate, and potassium gluconate .

Scientific Research Applications

AMMONIUM GLUCONATE has a wide range of applications in scientific research and industry:

Chemistry: Used as a chelating agent to bind metal ions, which is useful in various chemical processes.

Biology: Employed in enzyme production and as a carbon source in microbial cultures.

Mechanism of Action

The mechanism of action of gluconic acid, monoammonium salt involves its ability to chelate metal ions, which can affect various biochemical and industrial processes. In biological systems, it acts as a carbon source for microbial growth and enzyme production. The compound’s ability to form stable complexes with metal ions makes it effective in cleaning and industrial applications .

Comparison with Similar Compounds

Sodium Gluconate: Similar in structure but with sodium as the cation.

Calcium Gluconate: Contains calcium as the cation and is commonly used in medicine to treat calcium deficiencies.

Potassium Gluconate: Used as a dietary supplement to provide potassium.

Uniqueness: AMMONIUM GLUCONATE is unique due to its specific ammonium cation, which provides distinct solubility and reactivity properties compared to other gluconate salts. This makes it particularly useful in applications where ammonium ions are preferred or required.

Properties

CAS No. |

2554-04-3 |

|---|---|

Molecular Formula |

C6H12O7.H3N C6H15NO7 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

azanium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.H3N/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H3/t2-,3-,4+,5-;/m1./s1 |

InChI Key |

XLCNHLXQKYRGKZ-JJKGCWMISA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[NH4+] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |

Color/Form |

NEEDLES WHITE POWDER |

density |

greater than 1 at 68 °F (USCG, 1999) |

physical_description |

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) White solid; [Hawley] |

Related CAS |

10361-31-6 |

solubility |

IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8617886.png)

![Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide](/img/structure/B8617962.png)